

The Structure and Utility of 2-Diazopropane: A Technical Guide

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Compound of Interest

Compound Name: 2-diazopropane

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Abstract

2-Diazopropane ($(\text{CH}_3)_2\text{CN}_2$), also known as dimethyldiazomethane, is a highly reactive diazoalkane utilized in organic synthesis as a precursor for the gem-dimethyl carbene and as a 1,3-dipole in cycloaddition reactions. Its utility is marked by its inherent instability and potential toxicity, necessitating careful in-situ generation and handling. This technical guide provides an in-depth overview of the molecular structure, spectroscopic characteristics, and a detailed experimental protocol for the synthesis of **2-diazopropane**. The content herein is supported by data from computational studies and established synthetic methodologies to provide a comprehensive resource for chemical researchers.

Molecular Structure and Properties

2-Diazopropane is a colorless, flammable, and unstable gas at room temperature.^[1] Its structure is characterized by a central carbon atom double-bonded to a terminal, linear dinitrogen moiety and single-bonded to two methyl groups. The molecule exhibits resonance, with contributions from a diazonium ylide form, which influences its reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-diazopropane** is presented in Table 1. Due to its instability, many physical properties like boiling and melting points are not

well-defined under standard conditions.

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| Molecular Formula | C ₃ H ₆ N ₂ | [1][2][3][4] |
| Molecular Weight | 70.09 g/mol | [1][2][3][4] |
| CAS Number | 2684-60-8 | [1][2][4] |
| Canonical SMILES | CC(C)=[N+]=[N-] | [2] |
| Appearance | Colorless gas | [1] |
| Key Characteristics | Unstable, toxic, potentially explosive | [4][5] |

Table 1: Key Chemical and Physical Properties of **2-Diazopropane**.

Molecular Geometry

Experimental determination of the precise bond lengths and angles of **2-diazopropane** is challenging due to its high reactivity. However, computational studies using methods such as Density Functional Theory (DFT) provide reliable insights into its ground-state geometry.[5][6] The structure is planar with C_{2v} symmetry. Representative geometric parameters derived from theoretical calculations are summarized in Table 2. The C-N bond is significantly shorter than a typical C-N single bond, while the N-N bond is longer than a typical N≡N triple bond, reflecting the cumulative nature of the bonding.

| Parameter | Bond/Angle | Representative Calculated Value |
|-------------|------------|---------------------------------|
| Bond Length | C=N | ~1.31 Å |
| N≡N | ~1.14 Å | |
| C-C | ~1.48 Å | |
| Bond Angle | C-C-C | ~118° |
| C-C=N | ~121° | |

Table 2: Calculated Molecular Geometry of **2-Diazopropane**. Values are representative of DFT calculations on diazoalkanes.

Below is a visualization of the molecular structure of **2-diazopropane**, including its principal resonance contributor.

Figure 1. Resonance structures of **2-diazopropane**.

Spectroscopic Data

Due to its instability, obtaining and publishing high-resolution spectroscopic data for pure **2-diazopropane** is uncommon. The data presented below are predicted values based on typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of **2-diazopropane** simplifies its expected NMR spectra.

| Spectrum | Predicted Chemical Shift (δ) | Multiplicity | Notes |
|---------------------|---------------------------------------|--|--|
| ^1H NMR | ~1.2 - 1.5 ppm | Singlet (s) | The six protons of the two methyl groups are chemically and magnetically equivalent. |
| ^{13}C NMR | ~20 - 25 ppm | - | Signal for the two equivalent methyl carbons (CH_3). |
| ~30 - 40 ppm | - | Signal for the quaternary diazo carbon ($\text{C}=\text{N}_2$). Quaternary carbons typically show weaker signals. | |

Table 3: Predicted ^1H and ^{13}C NMR Spectral Data for **2-Diazopropane**.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazoalkane is the strong, sharp absorption band corresponding to the asymmetric stretch of the C=N=N functional group.

| Predicted Frequency (cm ⁻¹) | Vibration | Intensity |
|---|--------------------------------|---------------|
| ~2900 - 3000 | C-H (sp ³) stretch | Medium-Strong |
| ~2040 - 2080 | N≡N asymmetric stretch | Strong, Sharp |
| ~1370 - 1460 | C-H bend | Medium |

Table 4: Predicted Infrared (IR) Absorption Frequencies for **2-Diazopropane**.

Experimental Protocols

Caution:**2-Diazopropane** is volatile, toxic, and potentially explosive. All operations must be conducted in an efficient fume hood behind a safety shield. Glassware with ground glass joints should be avoided where possible to minimize the risk of detonation.[\[7\]](#)

Synthesis of 2-Diazopropane via Oxidation of Acetone Hydrazone

This protocol is adapted from the robust procedure published in Organic Syntheses.[\[8\]](#) It involves the oxidation of acetone hydrazone using yellow mercury(II) oxide in the presence of a catalytic amount of base. The volatile product is isolated by co-distillation with the ether solvent under reduced pressure.

Materials:

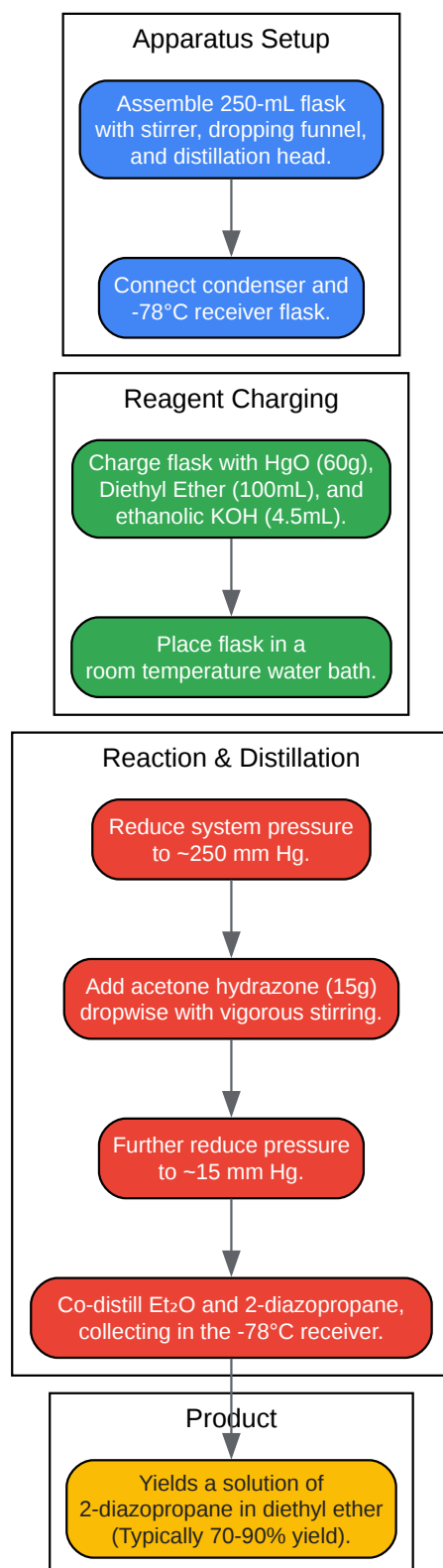
- Acetone hydrazone (15 g, 0.21 mole)
- Yellow mercury(II) oxide (60 g, 0.27 mole)
- Anhydrous diethyl ether (100 mL)

- 3 M Potassium hydroxide in ethanol (4.5 mL)
- Dry ice and acetone for cooling baths

Apparatus:

- 250-mL two-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Distillation head with a thermometer
- Condenser (Dry ice/acetone)
- Receiver flask (cooled to -78 °C)
- Vacuum pump and manometer

Workflow Diagram:



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Figure 2. Experimental workflow for the synthesis of **2-diazopropane**.

Procedure:

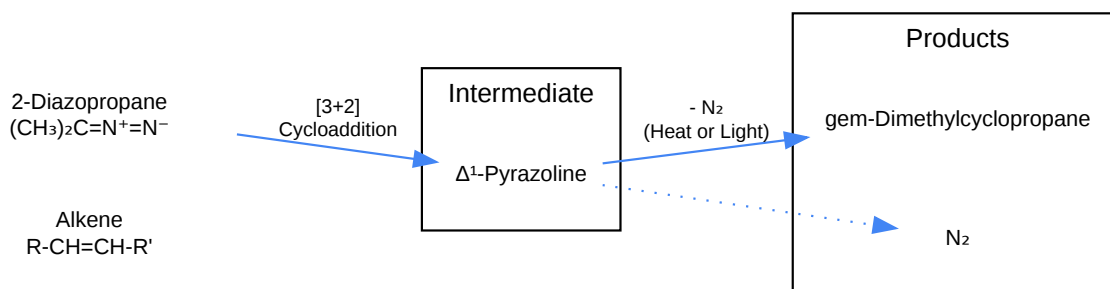
- **Apparatus Setup:** Assemble the 250-mL two-necked flask with a magnetic stir bar, dropping funnel, and distillation head. Connect the distillation head to the dry ice/acetone condenser, which in turn is connected to the receiver flask cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath. Place the reaction flask in a water bath maintained at room temperature ($\sim 20\text{ }^{\circ}\text{C}$).
- **Charging Reagents:** In the reaction flask, place the yellow mercury(II) oxide (60 g), anhydrous diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).
- **Initiating Reaction:** Begin vigorous stirring. Reduce the pressure of the entire system to approximately 250 mm Hg.
- **Addition of Hydrazone:** Add the acetone hydrazone (15 g) dropwise from the dropping funnel over a period of about 15-20 minutes. A color change and slight warming may be observed.
- **Distillation and Collection:** After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg. The ether and the **2-diazopropane** product will co-distill and condense in the cold receiver flask. The distillation is typically complete within 30 minutes.
- **Storage:** The resulting ethereal solution of **2-diazopropane** should be kept cold (at or below $-20\text{ }^{\circ}\text{C}$) and used promptly, as it is unstable and will decompose over time.

Key Reactions and Signaling Pathways

2-diazopropane is not involved in biological signaling pathways but is a key intermediate in various synthetic chemical pathways. Its primary mode of reactivity is through 1,3-dipolar cycloaddition.

1,3-Dipolar Cycloaddition with Alkenes

2-Diazopropane reacts with electron-deficient alkenes to form pyrazoline intermediates. These intermediates can subsequently be decomposed, either thermally or photochemically, to extrude dinitrogen gas (N_2) and yield a cyclopropane ring. This pathway is a valuable method for introducing a gem-dimethylcyclopropyl moiety into a molecule.



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Figure 3. Reaction pathway for cyclopropanation using **2-diazopropane**.

This reaction pathway highlights the utility of **2-diazopropane** as a synthetic tool for constructing three-membered rings, which are important structural motifs in many natural products and pharmaceutical agents. The regioselectivity of the initial cycloaddition is often controlled by both steric and electronic factors of the alkene substrate.[8]

Conclusion

2-Diazopropane is a valuable yet hazardous reagent in the synthetic chemist's toolkit. Its structure, dominated by the reactive diazo functional group, allows for efficient carbene generation and participation in powerful cycloaddition reactions. This guide has provided a detailed overview of its structural and spectroscopic properties, based on established theoretical and predictive methods, alongside a proven experimental protocol for its generation. For researchers in synthetic and medicinal chemistry, a thorough understanding of this reagent's properties and handling requirements is paramount for its safe and effective application in the synthesis of complex molecular architectures.

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